(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride
Description
(3S)-3-Amino-2,2-dimethylbutanenitrile hydrochloride is a chiral nitrile derivative featuring a stereogenic center at the third carbon atom. Its molecular formula is C₆H₁₂ClN₂, with a molecular weight of 162.63 g/mol (inferred from enantiomeric data in ).
Properties
CAS No. |
1350712-71-8 |
|---|---|
Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(3S)-3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
IOVKPRFAKZWQMU-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C#N)N.Cl |
Canonical SMILES |
CC(C(C)(C)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,2-dimethylbutanenitrile.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations :
- Steric and Electronic Effects: The nitrile group in (3S)-3-amino-2,2-dimethylbutanenitrile HCl enhances electrophilicity compared to ester analogs (e.g., methyl or ethyl derivatives), making it more reactive in nucleophilic additions .
- Stereochemical Influence : Enantiomers like the (3R)-form exhibit identical physicochemical properties but divergent biological activity, critical in drug design .
- Synthetic Efficiency : Ester derivatives (e.g., ) achieve higher yields (88%) due to milder reaction conditions compared to nitriles, which may require harsher catalysts .
Key Observations :
- Toxicity : Nitrile-containing compounds (e.g., target molecule) may pose higher inhalation risks (similar to P261/P262 precautions in ) compared to esters, which show milder hazards .
- Data Gaps: Limited toxicological data for the target compound necessitate caution, as seen in structurally related amides () .
Q & A
Q. How can researchers optimize the synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride to improve yield and enantiomeric purity?
Methodological Answer:
- Reaction Parameter Optimization : Adjust temperature, solvent polarity, and catalyst loading. For example, describes using dioxane with HCl for deprotection, achieving 100% yield under controlled conditions .
- Chiral Resolution : Employ chiral auxiliaries or enantioselective catalysts during synthesis. highlights the use of chiral precursors in continuous flow reactors to maintain stereochemical integrity .
- Purification Techniques : Utilize recrystallization with polar solvents (e.g., ethanol/water mixtures) or preparative HPLC to isolate the desired enantiomer. reports >95% purity via automated purification systems .
Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of this compound?
Methodological Answer:
- HPLC Analysis : Use reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm, as demonstrated for structurally similar compounds in .
- Chiral Purity Assessment : Apply chiral HPLC or polarimetry to confirm enantiomeric excess. emphasizes the need for chiral columns to resolve stereoisomers .
- Structural Confirmation : Combine (e.g., δ 1.02 ppm for tert-butyl groups in ) and mass spectrometry (e.g., molecular ion peak at m/z 195.69 in ) .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethyl group influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Steric Hindrance Analysis : Use computational tools (e.g., DFT calculations) to map steric bulk around the amino group. and note that dimethyl groups restrict access to the β-carbon, altering reaction pathways .
- Experimental Validation : Compare reaction kinetics with non-methylated analogs. For example, shows that steric hindrance in cyclobutane derivatives reduces nucleophilic substitution rates .
Q. What strategies can resolve discrepancies in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Systematic Solubility Screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents under standardized conditions (25°C, inert atmosphere). and highlight solubility in ethanol but not in hexane .
- Data Normalization : Account for impurities (e.g., residual HCl) by pre-purifying the compound via ion-exchange chromatography, as suggested in for similar amino acid derivatives .
Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?
Methodological Answer:
- In Vitro Assays : Incubate the compound with liver microsomes (e.g., human S9 fractions) and monitor degradation via LC-MS. outlines protocols for tracking phenylalanine analogs in metabolic pathways .
- Isotope Labeling : Synthesize -labeled derivatives to trace metabolic byproducts. suggests labeling the β-carbon for precise tracking in chlorophenyl-containing compounds .
Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under acidic vs. basic conditions?
Methodological Answer:
- Kinetic Profiling : Monitor pH-dependent hydrolysis rates using to detect nitrile conversion to carboxylic acids. details hydrolysis mechanisms for ethyl esters under acidic conditions .
- Intermediate Trapping : Use quenching agents (e.g., TCEP) to stabilize reactive intermediates, as described in for carbodiimide reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
